Cypmpo

Übersicht

Beschreibung

Es wird hauptsächlich zum Nachweis und zur Untersuchung freier Radikale, insbesondere Hydroxyl- und Superoxidradikale, in verschiedenen biologischen und chemischen Systemen eingesetzt . Diese Verbindung ist aufgrund ihrer hohen Reaktivität und Stabilität ein wichtiges Werkzeug in der oxidativen Stressforschung und verwandten Bereichen.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von CYPMPO umfasst in der Regel die folgenden Schritte:

Bildung des Pyrrolinrings: Der erste Schritt umfasst die Cyclisierung eines geeigneten Vorläufers, um den Pyrrolinring zu bilden.

Einführung der Nitrongruppe: Dieser Schritt umfasst die Oxidation des Pyrrolinrings, um die Nitrongruppe einzuführen.

Die Reaktionsbedingungen erfordern häufig kontrollierte Temperaturen und die Verwendung spezifischer Katalysatoren, um sicherzustellen, dass das gewünschte Produkt mit hoher Reinheit und Ausbeute erhalten wird .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren ist auf Effizienz und Kosteneffizienz optimiert und beinhaltet häufig Durchflussreaktoren und automatisierte Systeme, um eine gleichbleibende Qualität und Ausbeute zu gewährleisten. Die Verwendung von hochreinen Reagenzien und strengen Qualitätskontrollmaßnahmen stellt sicher, dass die Verbindung die für Forschungsanwendungen erforderlichen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CYPMPO durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Oxidation: this compound reagiert mit freien Radikalen wie Hydroxyl- und Superoxidradikalen und bildet stabile Addukte.

Reduktion: Unter bestimmten Bedingungen kann this compound reduziert werden, obwohl dies weniger häufig vorkommt.

Substitution: Die Diethoxyphosphorylgruppe kann unter bestimmten Bedingungen durch andere Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidationsreaktionen: Häufige Reagenzien sind Wasserstoffperoxid und Superoxiddismutase. Die Reaktionen werden typischerweise in wässrigen Lösungen bei physiologischem pH-Wert und Temperatur durchgeführt.

Reduktionsreaktionen: Reduktionsmittel wie Natriumborhydrid können verwendet werden, häufig in organischen Lösungsmitteln.

Substitutionsreaktionen: Verschiedene Nucleophile können verwendet werden, um die Diethoxyphosphorylgruppe zu substituieren, was häufig die Anwesenheit eines Katalysators und kontrollierter Temperaturen erfordert.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind die entsprechenden Addukte von this compound mit den freien Radikalen oder substituierten Derivaten, abhängig von den Reaktionsbedingungen und den verwendeten Reagenzien .

Wissenschaftliche Forschungsanwendungen

Introduction to CYPMPO

This compound (N-cyclopropylmethyl-N-(2-hydroxyethyl)-pyrrolidine-1-oxide) is a nitroxide compound widely recognized for its applications as a spin trap in electron spin resonance (ESR) spectroscopy. Its unique properties allow it to selectively interact with free radicals, making it a valuable tool in various scientific fields, particularly in studying oxidative stress and radical scavenging mechanisms. This article explores the diverse applications of this compound, supported by detailed data tables and case studies.

Free Radical Scavenging Studies

This compound is primarily utilized in research focused on free radical scavenging. It has been shown to effectively trap hydroxyl radicals () and superoxide radicals (), providing insights into antioxidant mechanisms in biological systems.

- Case Study: Serum Scavenging Capacity

- A study measured the scavenging capacity of this compound against various free radicals using electron spin resonance (ESR). Results indicated that this compound exhibited lower toxicity and superior trapping performance compared to other spin traps. The relative scavenging capacities were quantified, revealing that this compound had a significant effect on the reduction of oxidative stress in serum samples .

| Free Radical | |

|---|---|

| Hydroxyl | 0.045 |

| Superoxide | 0.0237 |

| Trolox | 1.11 |

| α-Lipoic Acid | 0.105 |

Oxygen Radical Absorbance Capacity (ORAC) Assays

This compound is also employed in ORAC assays to measure the antioxidant capacity of various compounds. This method assesses the ability of antioxidants to scavenge peroxyl radicals, providing a quantitative measure of their protective effects against oxidative damage.

- Case Study: Validation of ORAC Method

Assessment of Reactive Oxygen Species (ROS)

In biological research, this compound is utilized to assess the generation and effects of reactive oxygen species (ROS). Its ability to form stable adducts with ROS allows researchers to monitor oxidative stress levels in different biological contexts.

- Case Study: ROS Generation in Mice

- A study investigated the production of free radicals in mouse feces using ESR with this compound as a spin trap. This research provided insights into gut health and oxidative stress, demonstrating that this compound could effectively distinguish between different types of ROS generated during metabolic processes .

Pharmacological Applications

This compound's properties extend into pharmacology, where it is used to evaluate drug interactions and effects on oxidative stress pathways.

- Case Study: Drug Interaction Studies

Wirkmechanismus

CYPMPO exerts its effects through the spin-trapping mechanism. It reacts with free radicals to form stable nitrone adducts, which can be detected and analyzed using techniques such as electron paramagnetic resonance spectroscopy. This allows researchers to study the presence and behavior of free radicals in various systems. The molecular targets of this compound include hydroxyl and superoxide radicals, and its pathways involve the formation of stable adducts that prevent further radical-induced damage .

Vergleich Mit ähnlichen Verbindungen

CYPMPO wird mit anderen Spin-Trapping-Reagenzien wie DMPO (5,5-Dimethyl-1-pyrrolin-N-oxid) und DEPMPO (5-(Diethoxyphosphoryl)-5-methyl-1-pyrrolin-N-oxid) verglichen. Während DMPO weit verbreitet ist, bietet this compound eine höhere Stabilität und Reaktivität gegenüber Superoxidradikalen. DEPMPO, das strukturell this compound ähnelt, zeigt ebenfalls eine hohe Reaktivität, aber this compound wird aufgrund seiner überlegenen Stabilität in biologischen Systemen oft bevorzugt .

Liste ähnlicher Verbindungen

- DMPO (5,5-Dimethyl-1-pyrrolin-N-oxid)

- DEPMPO (5-(Diethoxyphosphoryl)-5-methyl-1-pyrrolin-N-oxid)

- PBN (N-tert-Butyl-α-phenylnitron)

- MNP (2-Methyl-2-nitrosopropan)

This compound zeichnet sich durch seine einzigartige Kombination aus Stabilität und Reaktivität aus, was es zu einem wertvollen Werkzeug bei der Untersuchung von freien Radikalen und oxidativem Stress macht .

Biologische Aktivität

Cyclic 5-diethoxyphosphoryl-5-methyl-1-pyrroline N-oxide (CYPMPO) is a nitrone compound widely recognized for its efficacy as a spin trap in electron spin resonance (ESR) spectroscopy. Its primary application lies in the detection and quantification of free radicals, particularly hydroxyl and superoxide radicals, which are significant contributors to oxidative stress in biological systems. This article delves into the biological activity of this compound, focusing on its antioxidant properties, mechanisms of action, and relevant case studies.

Free Radical Scavenging Capacity

This compound exhibits remarkable free radical scavenging capabilities, making it a valuable tool in oxidative stress research. Its performance has been compared with other spin traps, such as DEPMPO and DMPO, revealing superior trapping efficiency for superoxide radicals in various biological contexts.

Table 1: Free Radical Scavenging Capacities of this compound

| Radical Species | k serum/k this compound (mM) | Percent vs Control (%) |

|---|---|---|

| Hydroxyl Radical (•OH) | 0.31 ± 0.05 (CKD) | 73 ± 12% |

| Superoxide Radical (O2•−) | 0.42 ± 0.12 (Healthy Control) | 158 ± 50% |

| Alkyl Peroxyl Radical (ROO•) | 0.16 ± 0.05 (CKD) | 123 ± 32% |

| Methyl Radical (R•) | 0.09 ± 0.05 (CKD) | 26 ± 14% |

| Singlet Oxygen (1ΔO2) | 6.94 ± 2.25 (CKD) | 57 ± 18% |

The data indicate that while this compound effectively captures hydroxyl and superoxide radicals, its efficiency varies across different radical species and health conditions, particularly in chronic kidney disease (CKD) patients compared to healthy controls .

The mechanism by which this compound traps free radicals involves the formation of stable spin adducts through a reaction with the radical species. The resulting adducts can be analyzed via ESR spectroscopy, allowing for the quantification of radical concentrations in biological samples.

Reaction Mechanism

The general reaction can be summarized as follows:

This reaction is characterized by an apparent first-order decay of the superoxide adduct with half-lives significantly influenced by environmental factors such as pH and ionic strength .

Comparative Analysis with Other Spin Traps

This compound has been shown to outperform other common spin traps in terms of stability and reactivity. For instance, it has a longer shelf life in aqueous solutions and lower toxicity, making it more suitable for biological applications.

Table 2: Comparison of Spin Traps

| Property | This compound | DEPMPO | DMPO |

|---|---|---|---|

| Toxicity | Low | Moderate | High |

| Stability in Aqueous Solutions | High | Moderate | Low |

| Trapping Efficiency | High | Moderate | Low |

This comparison highlights this compound's advantages as a preferred reagent for studying oxidative stress and radical biology .

Study on Chronic Kidney Disease

A significant study assessed the antioxidant capacity of serum using this compound in patients with chronic kidney disease compared to healthy controls. The findings indicated a marked decrease in scavenging capacity against hydroxyl radicals among CKD patients, suggesting compromised antioxidant defenses due to the disease state.

Oolong Tea Extract Study

In another investigation, the antioxidative effect of oolong tea was evaluated using this compound to measure its radical scavenging activity. Results demonstrated that oolong tea extracts significantly increased plasma ORAC values post-administration, correlating with elevated vitamin C levels . This study underscores the potential of dietary antioxidants and their interaction with free radical scavengers like this compound.

Eigenschaften

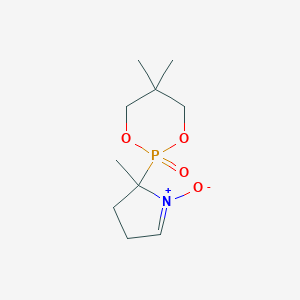

IUPAC Name |

5,5-dimethyl-2-(2-methyl-1-oxido-3,4-dihydropyrrol-1-ium-2-yl)-1,3,2λ5-dioxaphosphinane 2-oxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18NO4P/c1-9(2)7-14-16(13,15-8-9)10(3)5-4-6-11(10)12/h6H,4-5,7-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKIWEPJAIOTFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COP(=O)(OC1)C2(CCC=[N+]2[O-])C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

934182-09-9 | |

| Record name | 5-(2,2-Dimethyl-1,3-propoxy cyclophosphoryl)-5-methyl-1-pyrroline N-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.